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molecular formula C11H10ClNO2 B1351989 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 61122-82-5

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1351989
M. Wt: 223.65 g/mol
InChI Key: SUKDPTKEKHZBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

To a 10 L, 4-neck flask, fitted with a mechanical stirrer and under N2, AlCl3 (408 g, 3.06 mol) and dry CH2Cl2 (2.7 L, 18 vol) was added. Chloroacetylchloride (89 mL, 1.22 mol) was then added from an addition funnel gradually over 15 minutes at room temperature. The resulting mostly clear solution was maintained at that temp for 30 minutes and turned into a muddy mixture. A solution of 3,4-dihydroquinolin-2(1H)-one (150 g, 1.02 mol) and CH2Cl2 (0.3 L, 2 vol) was added, over 1.5 hours, at such a rate as to keep the internal temperature below 30° C. The resulting brown mixture was stirred at that temp for 2 hours, then heated at 40° C. for an additional 2 hours, and then left to stir overnight at room temperature. The reaction mixture was cooled in an ice bath and connected to an HCl gas trap. Ice-cold H2O (total 3 L) was then added, over 1.5 hours, at such a rate as to keep the internal temperature below 30° C. The resulting mixture was stirred at room temperature for 1 hour and then heated at 40-50° C. to remove the CH2Cl2. To this mixture, THF (1 L) was added and the mixture was stirred at room temperature overnight. The solids were collected by filtration. The yellow cake was washed with H2O (500 mL), THF (200 mL) and hexane (1 L×2) and it was dried in a vacuum oven (@50° C., 1 day) to afford 6-(2-chloroacetyl)-3,4-dihydroquinolin-2(1H)-one (221 g, 97%). 1H NMR (270 MHz, d-DMSO) δ 10.48 (s, 1 H), 7.86-7.77 (m, 2 H), 6.96 (d, J=8.2 Hz, 1 H), 5.08 (s, 2 H), 2.96 (t, J=7.6 Hz, 2 H), 2.51 (t, J=7.6 Hz, 2 H)
Name
Quantity
408 g
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0.3 L
Type
solvent
Reaction Step Three
[Compound]
Name
Ice
Quantity
3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Cl:5][CH2:6][C:7](Cl)=[O:8].[NH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][C:11]1=[O:20]>C(Cl)Cl>[Cl:5][CH2:6][C:7]([C:16]1[CH:15]=[C:14]2[C:19](=[CH:18][CH:17]=1)[NH:10][C:11](=[O:20])[CH2:12][CH2:13]2)=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
408 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
2.7 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
89 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
N1C(CCC2=CC=CC=C12)=O
Name
Quantity
0.3 L
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Ice
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The resulting brown mixture was stirred at that temp for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 10 L, 4-neck flask, fitted with a mechanical stirrer and under N2
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mostly clear solution was maintained at that temp for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the internal temperature below 30° C
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
connected to an HCl gas trap
CUSTOM
Type
CUSTOM
Details
the internal temperature below 30° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 40-50° C.
CUSTOM
Type
CUSTOM
Details
to remove the CH2Cl2
ADDITION
Type
ADDITION
Details
To this mixture, THF (1 L) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
The yellow cake was washed with H2O (500 mL), THF (200 mL) and hexane (1 L×2) and it
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum oven (@50° C., 1 day)
Duration
1 d

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(=O)C=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 221 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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